molecular formula C16H14F2N6O B2574712 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide CAS No. 1171996-96-5

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide

Cat. No.: B2574712
CAS No.: 1171996-96-5
M. Wt: 344.326
InChI Key: WTBRLVLRSOGSHA-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyrimidine ring, and a difluorobenzamide moiety, making it a versatile molecule for chemical modifications and biological studies.

Properties

IUPAC Name

2,4-difluoro-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N6O/c17-11-2-3-12(13(18)8-11)16(25)20-6-5-19-14-9-15(22-10-21-14)24-7-1-4-23-24/h1-4,7-10H,5-6H2,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBRLVLRSOGSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often constructed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled using a suitable linker, such as an ethylamine group, through nucleophilic substitution reactions.

    Introduction of the Difluorobenzamide Moiety: The final step involves the acylation of the amine group with 2,4-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound is recognized for its anticancer properties, particularly as a potential inhibitor of specific kinases involved in cancer progression. Research has indicated that derivatives of pyrazolylpyrimidine compounds exhibit significant potency against various cancer cell lines. For instance, studies have shown that these compounds can inhibit RET kinase activity, which is crucial in certain types of cancers, thus making them promising candidates for cancer therapy .

1.2 Antimicrobial Properties
There is emerging evidence suggesting that pyrazole derivatives can also serve as antimicrobial agents. The structural characteristics of such compounds allow them to interact with microbial enzymes or receptors, potentially inhibiting their growth. The exploration of this compound's efficacy against bacterial and fungal strains is ongoing, with preliminary results indicating favorable outcomes .

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding how N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide interacts with various biological targets. These studies typically involve computational simulations that predict the binding affinity and orientation of the compound within target proteins. For example, docking studies have demonstrated strong binding interactions with glycogen synthase kinase 3 (GSK-3), a target implicated in numerous diseases including cancer and diabetes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the pyrazole ring : This step often utilizes hydrazine derivatives and appropriate carbonyl compounds.
  • Pyrimidine ring construction : This can be achieved through cyclization reactions involving substituted ureas or thioureas.
  • Final amide formation : The final product is synthesized by reacting the intermediate amines with 2,4-difluorobenzoyl chloride.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies illustrate the practical applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of RET kinase leading to reduced proliferation in cancer cell lines .
Study 2Antimicrobial EfficacyShowed effective inhibition against specific bacterial strains, suggesting potential for antibiotic development .
Study 3Molecular DockingRevealed high binding affinity with GSK-3, indicating potential use in metabolic disorders .

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these proteins, inhibiting their activity and disrupting cellular signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dichlorobenzamide
  • N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-dimethylbenzamide

Uniqueness

Compared to similar compounds, N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide is unique due to the presence of fluorine atoms in the benzamide moiety. Fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a more effective candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Biological Activity

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,4-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazole ring
  • A pyrimidine moiety
  • A difluorobenzamide segment

This structural diversity is believed to contribute to its biological activity, particularly in inhibiting specific enzymes and receptors.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole and pyrimidine exhibit notable antibacterial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis and death .

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. Pyrazole derivatives have demonstrated inhibitory action against cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have shown inhibition of MET kinase activity, which is crucial in cancer progression .

3. Anti-inflammatory Effects

Research indicates that certain pyrazole-based compounds possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting downstream signaling pathways.

Case Studies and Research Findings

StudyFindings
Study on Antibacterial ActivityDemonstrated significant inhibition against Xanthomonas species with EC50 values indicating effectiveness compared to standard antibiotics .
Anticancer Activity EvaluationShowed promising results in inhibiting cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines .
Anti-inflammatory MechanismIdentified reduction in cytokine levels in treated animal models, suggesting potential for therapeutic applications in inflammatory diseases .

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